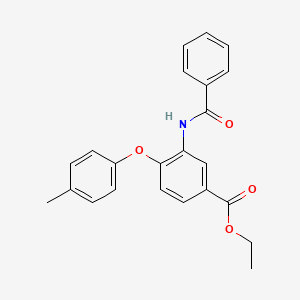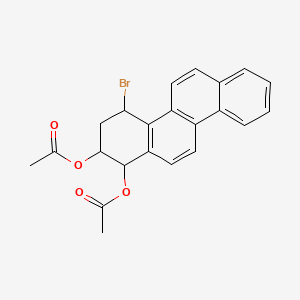
(1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate is an organic compound that belongs to the class of brominated tetrahydrochrysenes This compound is characterized by the presence of an acetyloxy group and a bromine atom attached to a tetrahydrochrysen framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate typically involves multi-step organic reactions. One common method includes the bromination of tetrahydrochrysen followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The acetylation step involves the reaction of the brominated intermediate with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrogenated tetrahydrochrysen derivatives.
科学研究应用
(1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate involves its interaction with specific molecular targets and pathways. The bromine atom and acetyloxy group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
(1-Acetyloxy-4-chloro-1,2,3,4-tetrahydrochrysen-2-yl) acetate: Similar structure but with a chlorine atom instead of bromine.
(1-Acetyloxy-4-fluoro-1,2,3,4-tetrahydrochrysen-2-yl) acetate: Similar structure but with a fluorine atom instead of bromine.
(1-Acetyloxy-4-iodo-1,2,3,4-tetrahydrochrysen-2-yl) acetate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs
属性
CAS 编号 |
80409-34-3 |
|---|---|
分子式 |
C22H19BrO4 |
分子量 |
427.3 g/mol |
IUPAC 名称 |
(1-acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate |
InChI |
InChI=1S/C22H19BrO4/c1-12(24)26-20-11-19(23)21-17-8-7-14-5-3-4-6-15(14)16(17)9-10-18(21)22(20)27-13(2)25/h3-10,19-20,22H,11H2,1-2H3 |
InChI 键 |
OHZLSAOJZRQXSC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CC(C2=C(C1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


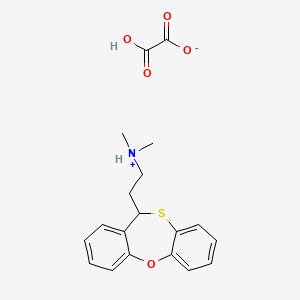
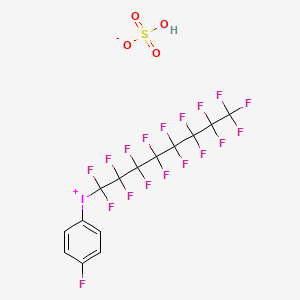
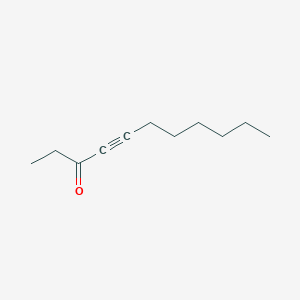
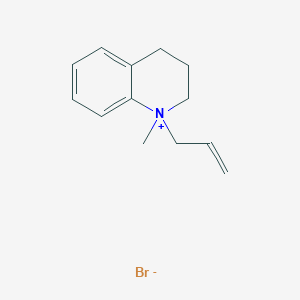
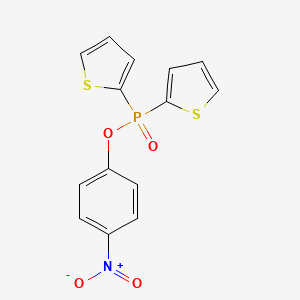
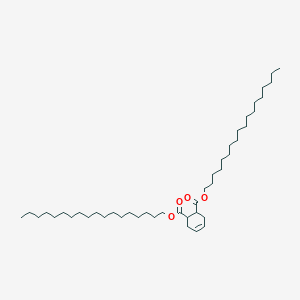
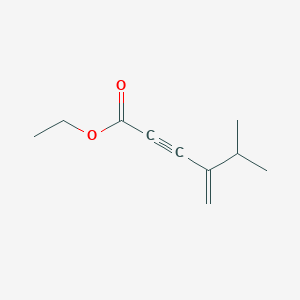
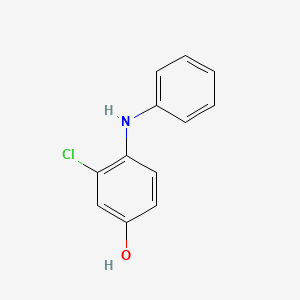
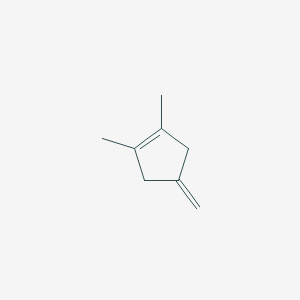
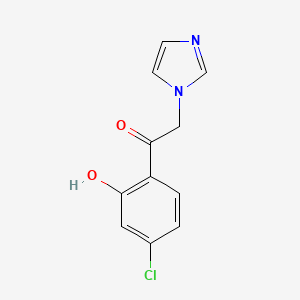
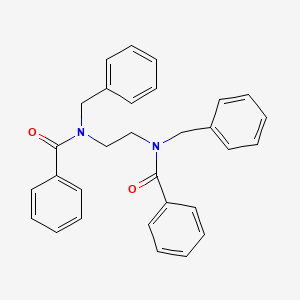
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
